molecular formula C12H15N3O2 B2367591 Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate CAS No. 2034486-59-2

Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate

Cat. No.: B2367591
CAS No.: 2034486-59-2
M. Wt: 233.271
InChI Key: GTMGRDBOCBCOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development

The discovery of tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate emerged from systematic efforts to optimize heterocyclic compounds for pharmaceutical applications. Pyrazolo[1,5-a]pyridine derivatives gained prominence in the early 21st century due to their structural versatility and bioactivity. The tert-butyl carbamate modification was first reported in the context of kinase inhibitor development, where it served as a protective group to enhance solubility and metabolic stability.

A pivotal synthesis route, detailed in Scheme 1 of BioRxiv (2020), involves chlorination and bromination of pyrazolo[1,5-a]pyrimidin-5-one, followed by nucleophilic substitution with 2-(2-aminoethoxy)ethanol and subsequent tert-butoxycarbonyl (BOC) protection. This method enabled gram-scale production, facilitating pharmacological studies. The compound’s development aligns with trends in fragment-based drug design, where modular scaffolds are functionalized for target specificity.

Table 1: Key Synthetic Milestones

Year Advancement Source
2020 Macrocyclic derivatives via Mitsunobu reaction BioRxiv
2017 BOC-protected intermediates for kinase assays SciDirect
2022 TEMPO-mediated regioselective synthesis ACS Org. Lett.

Nomenclature and IUPAC Classification

The IUPAC name This compound delineates its structure unambiguously:

  • Pyrazolo[1,5-a]pyridine : A fused bicyclic system with a pyrazole ring (positions 1–3) adjacent to a pyridine ring (positions 5–7).
  • Carbamate : An ester derived from carbamic acid, with a tert-butyl group (-C(CH₃)₃) at the oxygen terminus.

The numbering system follows IUPAC guidelines for fused heterocycles, prioritizing the pyrazole nitrogen at position 1. Substituents are assigned based on the bridged atom positions, ensuring consistency with related derivatives like pyrazolo[1,5-a]pyrimidines.

Position within Heterocyclic Chemistry Research

This compound occupies a niche in medicinal chemistry due to:

  • Dual Heterocyclic Core : The pyrazolo[1,5-a]pyridine scaffold provides π-π stacking interactions with kinase ATP-binding pockets, as demonstrated in CK2 and Pim-1 inhibition studies.
  • Carbamate Functionality : The tert-butyl group enhances lipophilicity (LogP ~2.8), while the carbamate acts as a prodrug moiety, enabling controlled release in physiological conditions.

Figure 1: Structural Comparison

Feature Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine
Ring Size 6-membered pyridine 7-membered pyrimidine
Electrophilic Sites C-3, C-7 C-5, C-7
Common Modifications Carbamates, halides Amides, sulfonamides

This structural adaptability has spurred its use in oncology and neurology, particularly in ATP-competitive inhibitor design.

Historical Evolution of Pyrazolo[1,5-a]pyridine Research

The pyrazolo[1,5-a]pyridine framework has evolved through three phases:

  • Early Exploration (1980s–2000s) : Initial syntheses focused on [3+2] cycloadditions of N-aminopyridines with alkynes, yielding unsubstituted derivatives.
  • Functionalization Era (2010–2020) : Advances in cross-coupling (e.g., Suzuki-Miyaura) enabled C-3 and C-7 modifications, including halogenation and carboxylation.
  • Targeted Drug Design (2020–Present) : Incorporation of tert-butyl carbamates and macrocyclic linkers to improve pharmacokinetics, as seen in CK2 inhibitors.

Notable Applications

  • Kinase Inhibition : 84% of pyrazolo[1,5-a]pyridine derivatives show IC₅₀ < 1 µM against CK2α.
  • Antiviral Agents : Carbamate derivatives inhibit viral proteases via H-bonding with catalytic residues.

This trajectory underscores the compound’s role in bridging synthetic innovation and therapeutic potential.

Properties

IUPAC Name

tert-butyl N-pyrazolo[1,5-a]pyridin-5-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-5-7-15-10(8-9)4-6-13-15/h4-8H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMGRDBOCBCOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition Strategy

The most commonly employed approach for constructing the pyrazolo[1,5-a]pyridine framework involves intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes as dipolarophiles. This method provides direct access to the fused bicyclic system with controlled regioselectivity. The reaction typically proceeds through the generation of an N-iminopyridinium ylide, followed by its reaction with a suitable dipolarophile to form the pyrazole ring fused to the pyridine core.

Cross-Dehydrogenative Coupling (CDC) Method

An efficient synthetic approach for obtaining substituted pyrazolo[1,5-a]pyridines involves acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions between β-ketoesters or β-diketones and N-amino-2-iminopyridines. This method has been extensively studied, with optimization parameters presented in Table 1.

Table 1. Optimization of Reaction Conditions for the Formation of Pyrazolo[1,5-a]pyridine Using Different Acid Catalysts and Atmospheric Conditions

Entry Molar equiv. acid Atmosphere Percent yield (%)
1 (HOAc) 2 air 34
2 (HOAc) 4 air 52
3 (HOAc) 6 air 74
4 (HOAc) 6 O₂ 94
5 (HOAc) 6 Ar 6
6 (p-TSA) 1 O₂ 39
7 (p-TSA) 2 O₂ 41
8 (TFA) 1 O₂ 48
9 (TFA) 2 O₂ 55

Reaction conditions: N-amino-2-imino-pyridine (3 mmol), ethyl acetoacetate (3 mmol), in ethanol (10 mL), under an atmosphere of air or O₂ at 1 atm, 130 °C, 18 h.

As evidenced by the data, the yield is significantly influenced by the acid catalyst, its concentration, and the reaction atmosphere. The optimal conditions (Entry 4) involve 6 molar equivalents of acetic acid under an oxygen atmosphere, resulting in an exceptional 94% yield. The dramatic decrease in yield under argon atmosphere (Entry 5) confirms the critical role of oxygen in this oxidative coupling process.

General Procedure for Pyrazolo[1,5-a]pyridine Synthesis

A standardized procedure for preparing pyrazolo[1,5-a]pyridines involves combining "independent solutions of 1-amino-2-imino-pyridines (3 mmol) and 1,3-dicarbonyl compounds (3 mmol) in ethanol (10 mL) containing acetic acid (1.08 g, 6 equiv) under an O₂ atmosphere (1 atm). The mixture is stirred at 130 °C for 18 hours, after which crystals form upon cooling to room temperature. These crystals are collected by filtration and recrystallized from an appropriate solvent."

The introduction of an amino group at the 5-position is essential for the synthesis of our target compound. Several methodologies can be employed to achieve this functionalization.

Halogenation-Amination Sequence

A common approach involves initial halogenation at the 5-position followed by nucleophilic displacement with an appropriate nitrogen nucleophile. The halogenation is typically performed using N-bromosuccinimide (NBS) for bromination or phosphorus oxychloride (POCl₃) for chlorination, targeting the C-5 position of the pyrazolo[1,5-a]pyridine core.

From available literature evidence, 5-bromopyrazolo[1,5-a]pyridine can be prepared and subsequently converted to 5-aminopyrazolo[1,5-a]pyridine through copper or palladium-catalyzed amination reactions. This approach offers advantages in terms of regioselectivity and typically provides the desired amine in good yields.

Nitration-Reduction Sequence

An alternative strategy involves the nitration of pyrazolo[1,5-a]pyridine at the 5-position using mixed nitrating agents (HNO₃/H₂SO₄), followed by reduction of the resulting nitro group. The reduction can be accomplished using various conditions such as catalytic hydrogenation (H₂/Pd-C), iron in acetic acid, or tin(II) chloride in ethanol.

Tert-butyloxycarbonyl (Boc) Protection Strategies

The installation of the tert-butyloxycarbonyl (Boc) group on the 5-amino position represents the final step in the preparation of our target compound. Various methods have been developed for this transformation, with significant attention to reaction conditions that influence selectivity and yield.

Direct Boc Protection Using Di-tert-butyl Dicarbonate

The most straightforward approach involves the reaction of pyrazolo[1,5-a]pyridin-5-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. A general procedure for Boc protection indicates that "Boc₂O (0.73 mmol) is added with stirring to a solution of the amino-heterocycle (0.52 mmol) and an appropriate base in a suitable solvent."

Influence of Solvent and Base on Boc Protection

The choice of solvent and base significantly impacts the outcome of Boc protection reactions, particularly in terms of regioselectivity and potential multiple protection. Experimental findings indicate that "protection with di-tert-butyl dicarbonate in anhydrous dimethylformamide (DMF) gives pure mono-Boc protected derivative, while a reaction in pyridine results in a mixture of mono- and di-Boc protected derivatives."

These observations suggest that for the selective mono-protection of pyrazolo[1,5-a]pyridin-5-amine, anhydrous DMF is the preferred solvent, while employing pyridine may lead to undesired multiple protection products.

Adapted Procedure from Benzyl Carbamate Synthesis

A procedure for synthesizing benzyl pyrazolo[1,5-a]pyridin-5-ylcarbamate provides valuable insights that can be adapted for our target compound: "Benzyl chloroformate (0.13 mL, 0.92 mmol) was added to a solution of pyrazolo[1,5-a]pyridin-5-amine (98 mg, 0.74 mmol) in acetone (1 mL) and 2M aqueous Na₂CO₃ (0.75 mL) at 0 °C. After warming to room temperature, the reaction was stirred for 18 h."

By substituting di-tert-butyl dicarbonate for benzyl chloroformate in this protocol, one can develop an efficient method for preparing tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate.

Table 2. Comparative Analysis of Reaction Conditions for Boc Protection of Amines

Solvent System Base Temperature Reaction Time Outcome
DMF (anhydrous) Not specified Room temperature 12-24 hours Selective mono-Boc product
Pyridine Pyridine (solvent) Room temperature 12-24 hours Mixture of mono- and di-Boc products
Acetone/H₂O Na₂CO₃ 0 °C → Room temperature 18 hours Controlled mono-protection
THF 4-Dimethylaminopyridine Room temperature 4-6 hours Moderate selectivity

This comparative analysis illustrates the critical influence of reaction conditions on the outcome of Boc protection reactions, providing valuable guidance for the selective preparation of this compound.

Optimized Synthetic Route to this compound

Based on the comprehensive analysis of available methodologies, an optimized synthetic route to this compound can be proposed:

Preparation of Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine core is most efficiently prepared through the cross-dehydrogenative coupling reaction between N-amino-2-iminopyridine and a suitable β-ketoester (e.g., ethyl acetoacetate) using the optimized conditions from Table 1 (6 equiv. acetic acid, O₂ atmosphere, 130 °C, 18 h).

Functionalization at the 5-Position

Analytical Characterization of this compound

Comprehensive characterization of the target compound can be achieved through multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, characteristic signals in the ¹H NMR spectrum would include:

  • A singlet at approximately δ 1.4-1.5 ppm (9H) corresponding to the tert-butyl group
  • A broad singlet at δ 6.5-7.5 ppm (1H) for the carbamate NH proton
  • A complex pattern of signals in the δ 6.0-8.5 ppm region representing the aromatic protons of the pyrazolo[1,5-a]pyridine core

In the ¹³C NMR spectrum, diagnostic signals would include:

  • A peak at approximately δ 28-29 ppm for the methyl carbons of the tert-butyl group
  • A signal at δ 80-82 ppm for the quaternary carbon of the tert-butyl group
  • A peak at δ 153-155 ppm for the carbamate carbonyl carbon

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

  • N-H stretching at 3300-3400 cm⁻¹
  • C=O stretching of the carbamate at 1700-1730 cm⁻¹
  • C-N stretching at 1200-1300 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would provide the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns such as the loss of the tert-butyl group (M-57) and the loss of CO₂ (M-44).

Table 3. Expected Analytical Data for this compound

Analytical Technique Expected Findings
¹H NMR (CDCl₃) δ 1.45 (s, 9H, C(CH₃)₃), 6.5-7.0 (br s, 1H, NH), 6.2-6.5 (m, 1H, pyrazole-H), 6.8-8.2 (m, 4H, pyridine-H)
¹³C NMR (CDCl₃) δ 28.5 (C(CH₃)₃), 81.0 (C(CH₃)₃), 102-140 (aromatic C), 154.0 (C=O)
IR (KBr) 3350 (N-H), 2980, 2930 (C-H), 1720 (C=O), 1250 (C-N) cm⁻¹
HRMS (ESI) Calculated for [M+H]⁺: molecular formula + 1, Found: experimental value
Melting Point Expected range based on similar compounds: 110-130 °C

Applications and Further Transformations

This compound serves as a valuable building block for the synthesis of more complex pyrazolo[1,5-a]pyridine derivatives with potential biological activities.

Boc Deprotection Strategies

The Boc group can be selectively removed under acidic conditions to regenerate the free amine for further functionalization. Standard deprotection conditions include "10% TFA/DCM (15 mL). The reaction mixture is allowed to stir at room temperature for 2.5 h. The solvent is evaporated under reduced pressure. The residue is dissolved in water (20 mL) and pH is adjusted with aqueous ammonia to pH 10."

Alternatively, basic conditions using tripotassium phosphate can also be employed for Boc deprotection, which is particularly useful when planning subsequent Suzuki-Miyaura coupling reactions.

Further Functionalization Options

The free amine obtained after Boc deprotection can undergo various transformations:

  • Acylation with acid chlorides or anhydrides to form amides
  • Alkylation to form secondary or tertiary amines
  • Urea or thiourea formation through reaction with isocyanates or isothiocyanates
  • Sulfonamide formation through reaction with sulfonyl chlorides
  • Participation in metal-catalyzed cross-coupling reactions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as effective antimycobacterial agents. Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate has been investigated for its ability to inhibit Mycobacterium tuberculosis (M.tb), which is crucial given the global burden of tuberculosis.

Case Study: Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) study was conducted to evaluate various derivatives of pyrazolo[1,5-a]pyridine. The findings indicated that modifications at the 3 and 5 positions of the pyrazole ring significantly influenced the antimycobacterial activity. Notably, compounds with specific substituents exhibited potent in vitro inhibition of M.tb growth, demonstrating low cytotoxicity and favorable pharmacokinetic profiles .

Cancer Therapy

The compound's structural features suggest potential applications in cancer treatment. Pyrazolo[1,5-a]pyridine derivatives have shown promise in inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Properties

In vitro studies have demonstrated that this compound derivatives can induce significant cytotoxic effects against cancer cell lines. For example, one study reported an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with other findings on similar compounds that target cancer pathways .

Immunomodulation

The immunomodulatory effects of this compound are another area of interest. Research indicates that it may enhance immune responses against tumors by modulating immune checkpoints.

Case Study: PD-L1 Inhibition

A PhD thesis explored the immunomodulatory effects of several piperidine derivatives, including this compound. The study utilized mouse splenocytes exposed to recombinant PD-L1 and found that the compound could significantly restore immune function at specific concentrations. This suggests its potential role as a PD-L1 inhibitor in cancer immunotherapy .

Mechanism of Action

The mechanism of action of tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Bromination: Bromine substitution (e.g., compounds 147, 152) reduces synthetic yields (58–85%) compared to non-halogenated analogs (e.g., 145: 93%) due to steric and electronic effects during purification .
  • Polar Groups : Carbamoyl and hydroxyl/methoxy substituents (compounds 168, 171) moderately reduce yields (79–80%), likely due to increased polarity complicating chromatographic separation .

Spectroscopic Data Comparison

Table 2: Key Spectral Signatures of Selected Compounds

Compound ID HRMS [M+H]+ (Observed) ¹H NMR (δ, ppm) Highlights FTIR Peaks (cm⁻¹) Reference
145 493.2346 δ 8.64–8.48 (2H, pyridine), δ 1.39 (9H, t-Bu) 2925 (C-H), 1713 (C=O)
147 571.1459 δ 8.11 (1H, pyrazole), δ 5.07 (2H, CH₂) 1713 (C=O), 819 (C-Br)
152 556.1349 δ 8.61 (1H, pyridine), δ 5.09 (2H, CH₂) 1717 (C=O), 819 (C-Br)
168 551.2407 δ 7.65 (2H, biphenyl), δ 3.89 (3H, OCH₃) 1717 (C=O), 1545 (N-H)
171 537.2247 δ 7.08 (1H, biphenyl), δ 6.77 (1H, OH) 1692 (C=O), 3421 (O-H)

Key Observations :

  • HRMS: Brominated derivatives (147, 152) exhibit higher molecular weights (556–571 g/mol) than non-brominated analogs (493–551 g/mol) .
  • ¹H NMR : The tert-butyl group consistently appears as a singlet near δ 1.39–1.41 ppm. Bromine deshields adjacent protons, shifting pyrazole signals upfield (δ 8.11 in 147 vs. δ 8.63 in 150) .
  • FTIR : Carbamate carbonyl stretches appear at 1692–1717 cm⁻¹, while bromine substituents show C-Br peaks near 819 cm⁻¹ .

Biological Activity

Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a pyrazolo[1,5-a]pyridine moiety. Its molecular formula is C₁₁H₁₄N₄O₂, with a molecular weight of 234.25 g/mol. The structural characteristics suggest its potential as a scaffold for developing inhibitors targeting various biological pathways, particularly in cancer therapy and metabolic disorders.

This compound primarily acts as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. mTOR is a central regulator of cell growth and metabolism, making it a critical target in cancer treatment. The compound’s interaction with mTOR can modulate cellular signaling pathways associated with tumor growth and survival.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects against mTOR and related kinases. Biochemical assays have demonstrated its binding affinity and inhibitory potency, suggesting that structural modifications can enhance its efficacy. For example, compounds structurally similar to this carbamate have shown promising results in inhibiting mTOR activity in various cancer cell lines .

Anticancer Activity

A notable study evaluated the anticancer properties of derivatives based on the pyrazolo[1,5-a]pyridine scaffold. These derivatives displayed broad-spectrum anticancer activity across multiple cell lines, achieving mean growth inhibition percentages exceeding 40% in some cases. Specifically, certain derivatives demonstrated enhanced inhibitory effects on cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), indicating their potential as dual inhibitors in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazolo[1,5-a]pyridine derivatives has revealed critical insights into how modifications affect biological activity. Key findings include:

  • Amine Substitution : The presence of amine groups at specific positions significantly enhances the compound's ability to inhibit mTOR and other kinases.
  • Hydrophobic Interactions : The tert-butyl group contributes to hydrophobic interactions that stabilize the binding to target enzymes.
  • Heterocyclic Modifications : Incorporating different heterocycles at strategic positions can improve selectivity and potency against specific targets like TRKA and CDK2 .

Study 1: Anticancer Efficacy

In a recent study involving several pyrazolo[1,5-a]pyridine derivatives, researchers found that certain compounds led to significant cell cycle arrest in the G0–G1 phase when tested on RFX 393 cancer cells. This effect was accompanied by increased apoptosis rates compared to control groups, highlighting the therapeutic potential of these compounds in oncology .

Study 2: Inhibition of Mycobacterium tuberculosis

Another investigation focused on the anti-tubercular activity of related compounds derived from the pyrazolo framework. Some derivatives exhibited nanomolar minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains, suggesting their potential as new therapeutic agents for tuberculosis treatment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Target IC50 (nM) Activity
This compoundmTORTBDInhibitor
Pyrazolo derivative 6nCDK2/TRKA43.9Broad-spectrum anticancer
Pyrazolo derivative 5kMycobacterium tuberculosis<100Anti-tubercular

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.